

An In-depth Technical Guide to 1-Phenylcyclobutanecarbonitrile: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: 1-Phenylcyclobutanecarbonitrile

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Abstract

1-Phenylcyclobutanecarbonitrile is a versatile bifunctional molecule featuring a cyclobutane ring, a phenyl group, and a nitrile moiety. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and specialized chemical entities. Its reactivity is primarily centered around the nitrile group and the benzylic position, allowing for a range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to **1-Phenylcyclobutanecarbonitrile**, intended to serve as a technical resource for professionals in research and drug development.

Chemical Properties

1-Phenylcyclobutanecarbonitrile is typically a clear, light yellow liquid at room temperature.

[1] Its key physical and chemical properties are summarized in the table below.

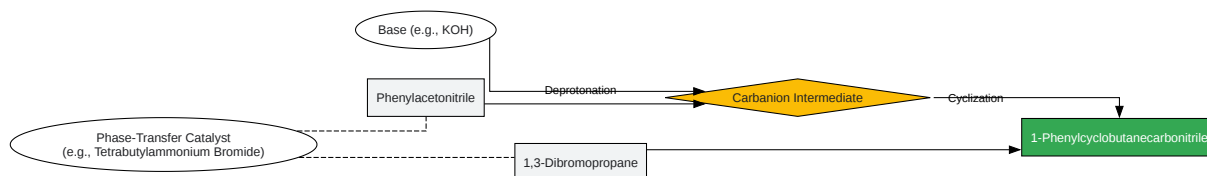
Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ N	[2][3]
Molecular Weight	157.21 g/mol	[2][3]
Appearance	Clear light yellow liquid	[1]
Density	1.03 g/cm ³	[2]
Boiling Point	85 °C at 0.3 mmHg	[2]
Flash Point	106.3 °C	[2]
Refractive Index	1.5313 - 1.5333	[2]
Vapor Pressure	0.00201 mmHg at 25 °C	[2]
Solubility	Insoluble in water; soluble in common organic solvents.	
CAS Number	14377-68-5	[2][3]

Reactivity and Chemical Transformations

The reactivity of **1-Phenylcyclobutanecarbonitrile** is dominated by the chemical behavior of its nitrile group and the influence of the adjacent phenyl-substituted quaternary carbon. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine, providing pathways to a variety of functionalized cyclobutane derivatives.

Synthesis of 1-Phenylcyclobutanecarbonitrile

The most common synthetic route to **1-Phenylcyclobutanecarbonitrile** involves the dialkylation of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base and a phase-transfer catalyst.

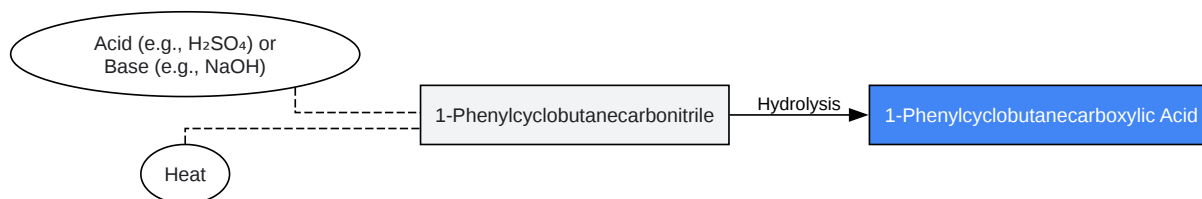


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*Synthesis of **1-Phenylcyclobutanecarbonitrile**.*

Hydrolysis to 1-Phenylcyclobutanecarboxylic Acid

The nitrile group of **1-Phenylcyclobutanecarbonitrile** can be hydrolyzed under acidic or basic conditions to yield 1-phenylcyclobutanecarboxylic acid. This transformation is a key step in the synthesis of various derivatives where a carboxylic acid functionality is desired.

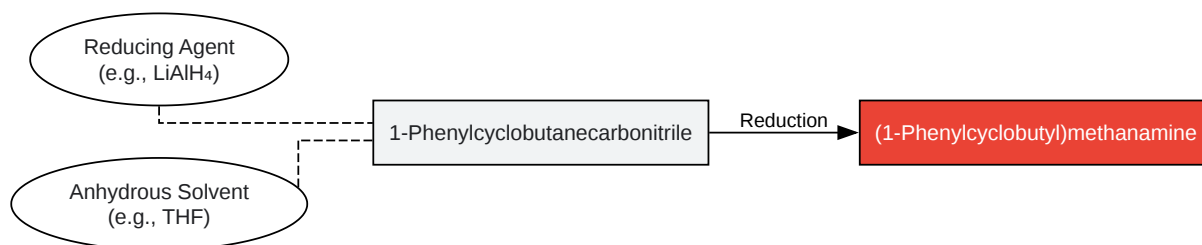


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*Hydrolysis of **1-Phenylcyclobutanecarbonitrile**.*

Reduction to (1-Phenylcyclobutyl)methanamine

Reduction of the nitrile functionality affords the corresponding primary amine, (1-phenylcyclobutyl)methanamine. This reaction is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This amine derivative is a valuable building block for the synthesis of pharmacologically active compounds.



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*Reduction of **1-Phenylcyclobutanecarbonitrile**.*

Experimental Protocols

Synthesis of 1-Phenylcyclobutanecarbonitrile

This protocol is adapted from a general procedure for the synthesis of **1-phenylcyclobutanecarbonitrile**.^[1]

Materials:

- Phenylacetonitrile
- 1,3-Dibromopropane
- Potassium hydroxide (powdered)
- Tetrabutylammonium bromide
- Toluene
- Water
- Celite
- Anhydrous magnesium sulfate

Procedure:

- Suspend powdered potassium hydroxide (5.6 equivalents) in a mixture of toluene and water.
- Heat the suspension to 45 °C.
- Add tetrabutylammonium bromide (0.05 equivalents) and 1,3-dibromopropane (1.1 equivalents).
- Slowly add a solution of phenylacetonitrile (1.0 equivalent) in toluene dropwise.
- During the addition, raise the reaction temperature to 95 °C and then heat to reflux upon completion of the addition.
- Stir the resulting slurry at reflux for 1 hour, monitoring the reaction by HPLC.
- After completion, cool the reaction mixture to 20-25 °C and filter through a Celite pad.
- Wash the solid residue with toluene.
- Combine the filtrates and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product as an orange oil.
- Purify the crude product by vacuum distillation.

Hydrolysis of 1-Phenylcyclobutanecarbonitrile to 1-Phenylcyclobutanecarboxylic Acid

This is a general procedure for nitrile hydrolysis and can be adapted for **1-Phenylcyclobutanecarbonitrile**.

Materials:

- **1-Phenylcyclobutanecarbonitrile**
- Sulfuric acid (concentrated)
- Water

- Diethyl ether
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of **1-Phenylcyclobutanecarbonitrile** and water.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and pour it over ice.
- Extract the aqueous mixture with diethyl ether.
- Wash the combined organic extracts with a saturated sodium bicarbonate solution.
- Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- The product can be further purified by recrystallization.

Reduction of 1-Phenylcyclobutanecarbonitrile to (1-Phenylcyclobutyl)methanamine

This protocol is based on the general procedure for the reduction of nitriles using lithium aluminum hydride.

Materials:

- **1-Phenylcyclobutanecarbonitrile**
- Lithium aluminum hydride (LiAlH_4)

- Anhydrous tetrahydrofuran (THF)
- Water
- 15% Sodium hydroxide solution
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH_4) in anhydrous THF under a nitrogen atmosphere.
- Cool the suspension to 0 °C in an ice bath.
- Add a solution of **1-Phenylcyclobutanecarbonitrile** in anhydrous THF dropwise to the LiAlH_4 suspension at a rate that maintains the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
- Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Filter the resulting granular precipitate and wash it thoroughly with THF.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
- The product can be purified by vacuum distillation.

Stability and Safety

1-Phenylcyclobutanecarbonitrile is stable under normal laboratory conditions. However, it is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a

lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and nitrogen oxides. It is incompatible with strong oxidizing agents.

Conclusion

1-Phenylcyclobutanecarbonitrile is a key synthetic intermediate with well-defined reactivity. The ability to transform its nitrile group into a carboxylic acid or a primary amine opens up a wide range of possibilities for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The experimental protocols provided in this guide offer a starting point for the practical application of this versatile compound in a research and development setting. As with all chemical procedures, appropriate safety precautions must be taken when handling **1-Phenylcyclobutanecarbonitrile** and the reagents used in its transformations.

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